3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methoxybenzylidene moiety, and a carbohydrazide group attached to the pyrazole ring. Pyrazole derivatives have gained significant attention due to their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 4-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazines .
Uniqueness
3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the methoxybenzylidene moiety and the carbohydrazide group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)14-9-13(18-19-14)15(21)20-17-10-11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSECRUHVCDNH-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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